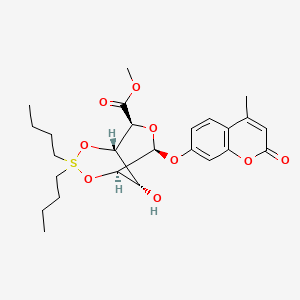
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is a fluorogenic substrate used in the assay of alpha-L-Iduronidase. This compound is significant in the diagnosis of Mucopolysaccharidosis II (Hunter disease), a lysosomal storage disorder.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester involves multiple steps. The starting material is typically 4-Methylumbelliferone, which undergoes glycosylation with alpha-L-Idopyranuronic acid derivatives. The dibutylsulfane group is introduced through a substitution reaction, and the final product is obtained by esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dibutylsulfane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays.
Biology: Helps in studying enzyme kinetics and mechanisms.
Medicine: Essential in diagnosing lysosomal storage disorders like Mucopolysaccharidosis II.
Industry: Used in the production of diagnostic kits and research reagents.
作用机制
The compound acts as a substrate for alpha-L-Iduronidase. When hydrolyzed by the enzyme, it releases a fluorescent product, 4-Methylumbelliferone, which can be quantitatively measured. This fluorescence is used to assess enzyme activity and diagnose related disorders.
相似化合物的比较
Similar Compounds
- 4-Methylumbelliferyl alpha-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
- 4-Methylumbelliferyl beta-D-Glucuronide
- 4-Methylumbelliferyl alpha-D-Galactopyranoside
Uniqueness
4-Methylumbelliferyl 1,2-O-(Dibutylsulfane)-alpha-L-Idopyranuronic Acid Methyl Ester is unique due to its specific use in diagnosing Mucopolysaccharidosis II. Its fluorogenic properties and the presence of the dibutylsulfane group make it distinct from other similar compounds.
属性
分子式 |
C25H34O9S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC 名称 |
methyl (1R,5S,6S,8S,9S)-3,3-dibutyl-9-hydroxy-8-(4-methyl-2-oxochromen-7-yl)oxy-2,4,7-trioxa-3λ4-thiabicyclo[3.3.1]nonane-6-carboxylate |
InChI |
InChI=1S/C25H34O9S/c1-5-7-11-35(12-8-6-2)33-21-20(27)22(34-35)25(32-23(21)24(28)29-4)30-16-9-10-17-15(3)13-19(26)31-18(17)14-16/h9-10,13-14,20-23,25,27H,5-8,11-12H2,1-4H3/t20-,21-,22+,23-,25+/m0/s1 |
InChI 键 |
PBKFPPFUILFFQT-LYVDORBWSA-N |
手性 SMILES |
CCCCS1(O[C@H]2[C@@H]([C@@H](O1)[C@@H](O[C@@H]2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
规范 SMILES |
CCCCS1(OC2C(C(O1)C(OC2C(=O)OC)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
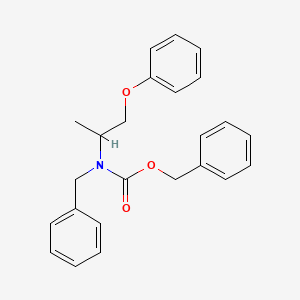
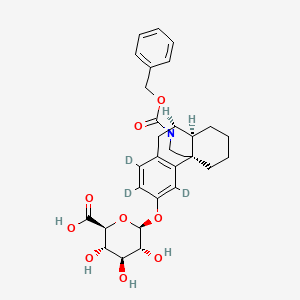
![2-[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B13862099.png)

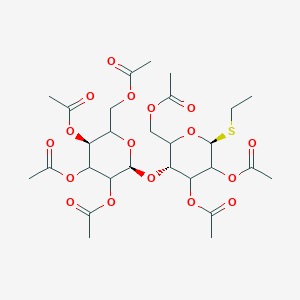
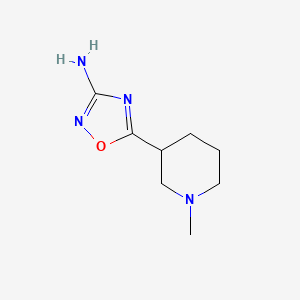
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
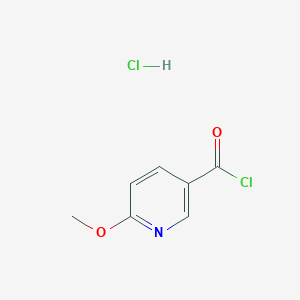
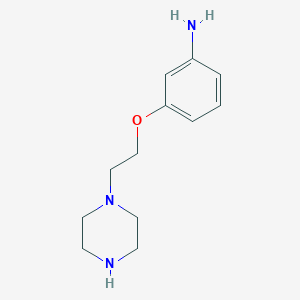
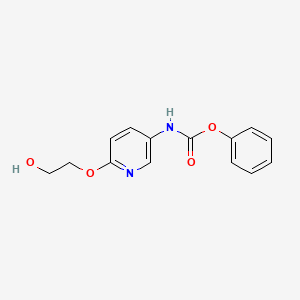


![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)
